2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate is a chemical compound known for its unique structure and properties It is a derivative of benzofuran, which is a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate typically involves the esterification of carbonochloridic acid with 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrolysis reactions, releasing the active benzofuran moiety, which can then interact with various biological targets. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Carbosulfan: A related compound with similar structural features but different functional groups.
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran core and exhibit diverse biological activities.
Uniqueness
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate is unique due to its specific ester functional group and the presence of the 2,3-dihydro-2,2-dimethyl-7-benzofuran moiety
Properties
CAS No. |
4790-86-7 |
---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) carbonochloridate |
InChI |
InChI=1S/C11H11ClO3/c1-11(2)6-7-4-3-5-8(9(7)15-11)14-10(12)13/h3-5H,6H2,1-2H3 |
InChI Key |
LFIQOFYSVSBJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.